2-(4-Methoxyphenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine
Overview
Description
2-(4-Methoxyphenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrazine family This compound is characterized by its unique structure, which includes a methoxyphenyl group, a vinylbenzylthio group, and a pyrazolo[1,5-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine typically involves multiple steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazines and α,β-unsaturated ketones, under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions, where a methoxyphenyl group is introduced to the pyrazolo[1,5-a]pyrazine core.
Attachment of the Vinylbenzylthio Group: This can be done via nucleophilic substitution reactions, where a thiol group reacts with a vinylbenzyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the vinylbenzylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the vinyl group, converting it to an ethyl group.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted derivatives.
Substitution: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Methoxyphenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. For example, modifications to its structure might enhance its efficacy or reduce toxicity, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and functional groups make it suitable for various industrial applications, including coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other molecular targets, modulating their activity. The vinylbenzylthio group could facilitate binding to hydrophobic pockets, while the methoxyphenyl group might enhance interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine
- 2-(4-Methoxyphenyl)-4-[(4-chlorobenzyl)thio]pyrazolo[1,5-a]pyrazine
- 2-(4-Methoxyphenyl)-4-[(4-nitrobenzyl)thio]pyrazolo[1,5-a]pyrazine
Uniqueness
Compared to similar compounds, 2-(4-Methoxyphenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine stands out due to the presence of the vinyl group, which provides additional sites for chemical reactions and potential biological interactions. This structural feature can enhance its versatility and applicability in various fields.
Properties
IUPAC Name |
4-[(4-ethenylphenyl)methylsulfanyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-3-16-4-6-17(7-5-16)15-27-22-21-14-20(24-25(21)13-12-23-22)18-8-10-19(26-2)11-9-18/h3-14H,1,15H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZOVHNHLDPSFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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